molecular formula C19H14FN5O3 B2877675 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396858-72-2

1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2877675
CAS No.: 1396858-72-2
M. Wt: 379.351
InChI Key: REYCXUDPJJLDHR-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at position 1 with a 2-(4-fluorophenoxy)ethyl group and at position 3 with a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl moiety.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c20-13-3-5-14(6-4-13)27-11-10-25-9-1-2-15(19(25)26)18-23-17(24-28-18)16-12-21-7-8-22-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYCXUDPJJLDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=NC=CN=C3)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a coupling reaction, often using a pyrazine derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Fluorophenoxyethyl Moiety: The final step involves the attachment of the fluorophenoxyethyl group through an etherification reaction, typically using 4-fluorophenol and an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy or pyrazinyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Similarities and Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents at Position 1 Substituents at Position 3/5 Key Structural Features Reference
Target Compound Pyridin-2(1H)-one 2-(4-Fluorophenoxy)ethyl 3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl Fluorophenoxyethyl, pyrazine-oxadiazole
3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyridin-2(1H)-one H (unsubstituted) 3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl Lacks fluorophenoxyethyl side chain
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyridin-2(1H)-one 3-Bromobenzyl 3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazole Trifluoromethoxy group enhances lipophilicity
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Ureido-acetamide 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl ethyl N/A Fluorophenyl-oxadiazole linked via urea
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Phenylethyl-pyrrolidinyloxy-phenyl 4-Pyridyl Pyrrolidine spacer for conformational flexibility

Key Observations

Fluorinated Substituents: The 4-fluorophenoxyethyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogues (e.g., unsubstituted pyridin-2(1H)-one in ). The trifluoromethoxy group in further increases lipophilicity but may reduce solubility.

Pyrazine-Oxadiazole Motif: The pyrazine-oxadiazole system in the target compound is rare but shares similarity with pyridyl-oxadiazole derivatives in , which are known for kinase inhibition. Pyrazine’s electron-deficient nature could enhance π-π stacking in biological targets.

Synthetic Routes: The target compound’s synthesis likely involves coupling a pyridin-2(1H)-one precursor with a pre-formed pyrazine-oxadiazole moiety, analogous to the Suzuki-Miyaura cross-coupling described in for trifluoromethoxyphenyl derivatives. Alkylation of the pyridinone core with 2-(4-fluorophenoxy)ethyl bromide may follow procedures similar to the K₂CO₃-mediated reactions in .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The 4-fluorophenoxyethyl group balances lipophilicity and solubility better than the trifluoromethoxy group in .
  • Melting Points : Oxadiazole derivatives typically exhibit high melting points (>200°C), as seen in , suggesting crystalline stability.

Biological Activity

The compound 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FN7OC_{25}H_{24}FN_7O, with a molecular weight of approximately 505.50 g/mol. The structure includes a fluorophenoxyethyl group , a pyrazinyl moiety , and an oxadiazole ring , which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorophenoxyethyl group enhances hydrophobic interactions, while the pyrazinyl and oxadiazole components facilitate hydrogen bonding and other non-covalent interactions with target proteins. These interactions can modulate enzyme activities and receptor functions, leading to desired therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cancer Cell Line
PI-18330.60MDA-MB-468
11ad0.37MDA-MB-468

These findings suggest that modifications in the chemical structure can lead to enhanced potency against specific cancer types .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, oxadiazole derivatives have been reported as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

EnzymeIC50 (µM) Range
AChE12.8 - 99.2
BChE>53.1

These results indicate the potential application of this compound in treating conditions like Alzheimer's disease by modulating cholinergic signaling .

Study on Anticancer Effects

In a study published in Cancer Research, the compound was tested against several human breast cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly at low concentrations (IC50 values ranging from 0.37 µM to 0.60 µM), indicating its potential as a therapeutic agent in oncology .

Neuroprotective Properties

Another study focused on the neuroprotective effects of oxadiazole derivatives highlighted their ability to inhibit AChE activity effectively. This inhibition suggests a possible role in mitigating cognitive decline associated with neurodegenerative diseases .

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